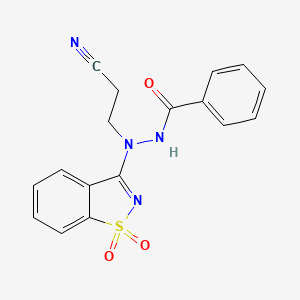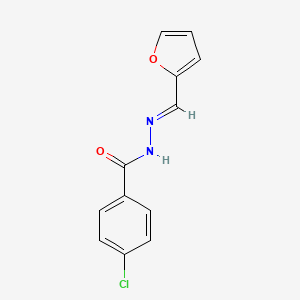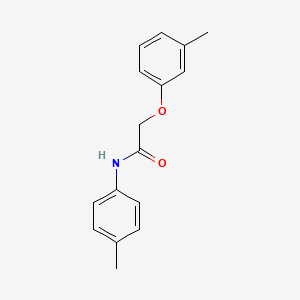
N'-(2-cyanoethyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-Cyanoethyl)-N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)benzohydrazid ist eine synthetische organische Verbindung, die zur Klasse der Benzisothiazolderivate gehört
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-(2-Cyanoethyl)-N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)benzohydrazid beinhaltet typischerweise die Reaktion von Benzohydrazid mit 2-Cyanoethyl- und 1,1-Dioxido-1,2-Benzisothiazolderivaten. Die Reaktionsbedingungen können die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Säuren oder Basen umfassen, um die Reaktion zu erleichtern. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten zu gewährleisten.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Die Verwendung automatisierter Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert können die Ausbeute und Reinheit des Endprodukts verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-(2-Cyanoethyl)-N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Als potenzieller Therapeutikum für verschiedene Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N'-(2-Cyanoethyl)-N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)benzohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese können umfassen:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, wodurch Stoffwechselwege beeinflusst werden.
Rezeptorbindung: Sie kann an spezifische Rezeptoren binden und so zelluläre Signalwege modulieren.
DNA-Wechselwirkung: Die Verbindung könnte mit DNA interagieren und so die Genexpression und zelluläre Funktionen beeinflussen.
Wirkmechanismus
The mechanism of action of N’-(2-cyanoethyl)-N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzisothiazolderivate: Verbindungen mit ähnlichen Benzisothiazolstrukturen.
Hydrazidderivate: Verbindungen, die Hydrazid-funktionelle Gruppen enthalten.
Einzigartigkeit
N'-(2-Cyanoethyl)-N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)benzohydrazid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C17H14N4O3S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N'-(2-cyanoethyl)-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C17H14N4O3S/c18-11-6-12-21(19-17(22)13-7-2-1-3-8-13)16-14-9-4-5-10-15(14)25(23,24)20-16/h1-5,7-10H,6,12H2,(H,19,22) |
InChI-Schlüssel |
BQMGDSHNQBWDNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-1-(3-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696137.png)



![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11696156.png)

![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)

![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)
![4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11696205.png)
